2-(2-Thienyl)azepane oxalate

Description

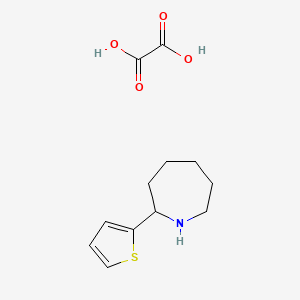

2-(2-Thienyl)azepane oxalate is a heterocyclic compound featuring an azepane (7-membered saturated nitrogen ring) core substituted with a 2-thienyl group at the 2-position, paired with an oxalate counterion.

Properties

Molecular Formula |

C12H17NO4S |

|---|---|

Molecular Weight |

271.33 g/mol |

IUPAC Name |

oxalic acid;2-thiophen-2-ylazepane |

InChI |

InChI=1S/C10H15NS.C2H2O4/c1-2-5-9(11-7-3-1)10-6-4-8-12-10;3-1(4)2(5)6/h4,6,8-9,11H,1-3,5,7H2;(H,3,4)(H,5,6) |

InChI Key |

GEDLRBWOHFZHFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CS2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(2-Thienyl)azepane oxalate and its analogs:

*Note: Data for this compound are estimated based on analogs.

Key Observations:

- Thienyl vs.

- Oxalate Counterion: The oxalate salt improves solubility and crystallinity compared to non-salt forms (e.g., 2-[2-(thiophen-2-yl)ethenyl]azepane) .

- Molecular Weight : Piperazine-containing analogs (e.g., 315.41 g/mol) exhibit higher molecular weights due to additional nitrogen atoms, which may influence pharmacokinetics .

Stability and Commercial Availability

- This compound: Not commercially listed in the evidence, suggesting it may be a research-stage compound.

- 3,4-Dimethylphenyl Analog : Discontinued by suppliers (), possibly due to stability issues or low demand .

- 4-Ethoxyphenyl and Methoxybenzyl Analogs : Available from specialty suppliers (), indicating better synthetic reproducibility .

Q & A

Q. What are the common synthetic routes for 2-(2-thienyl)azepane oxalate, and what analytical techniques are used to confirm its structure?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives with thienyl groups are synthesized using halo compounds (e.g., allyl bromide, propargyl bromide) in POCl₃ as a reaction medium. The oxalate salt is formed via acid-base neutralization using oxalic acid. Characterization :

- NMR Spectroscopy : ¹H/¹³C-NMR confirms regiochemistry and proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm, azepane ring protons at δ 2.5–3.5 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of oxalate) and ~1250 cm⁻¹ (C-S stretch of thienyl) verify functional groups .

- Elemental Analysis : Ensures stoichiometric purity (e.g., C: 46.7%, H: 6.2%, N: 4.5% for C₁₂H₁₅NO₅S) .

Q. How can computational methods like DFT be applied to study the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to calculate molecular orbitals, charge distribution, and vibrational frequencies.

- Key Parameters :

- Exchange-Correlation Functionals : Incorporate exact exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy .

- Basis Sets : 6-31G(d,p) for geometry optimization and frequency analysis.

- Applications : Predict redox behavior (thienyl group as electron donor) and proton affinity (azepane nitrogen as basic site) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use HPLC or TLC to track intermediates (e.g., freebase formation before oxalate salt precipitation).

- Reaction Conditions :

- Temperature : 60–80°C for azepane ring closure via SN2 mechanisms .

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance thienyl-azepane coupling efficiency .

- Purification : Recrystallization from ethanol/water (1:3) removes unreacted starting materials .

Q. How can researchers address contradictions in pharmacological data between in vitro and in vivo studies of 2-(2-thienyl)azepane derivatives?

- Methodological Answer :

- Bioavailability Factors : Assess logP (predicted ~2.1) and solubility (≤1 mg/mL in water) to explain poor in vivo absorption .

- Metabolic Stability : Use liver microsome assays to identify oxidation hotspots (e.g., thienyl sulfur or azepane CH₂ groups) .

- Dose-Response Refinement : Adjust dosing intervals based on plasma half-life (e.g., t₁/₂ < 2 hours in rodents) .

Q. What computational challenges arise in modeling the oxalate counterion’s role in the compound’s stability?

- Methodological Answer :

- Ion Pair Dynamics : Molecular dynamics (MD) simulations reveal oxalate’s conformational flexibility, which complicates crystal packing predictions .

- Solvent Effects : Polarizable continuum models (PCM) show oxalate’s hydrogen-bonding capacity in aqueous media reduces freebase precipitation .

- Energy Decomposition : Symmetry-adapted perturbation theory (SAPT) quantifies ion-dipole interactions (e.g., ~15 kcal/mol stabilization energy) .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.